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Compound of Interest

Compound Name: 5-Bromo-4-methylnicotinic acid

Cat. No.: B1337247 Get Quote

This guide provides a comprehensive analysis of the expected mass spectrometry

fragmentation pattern of 5-Bromo-4-methylnicotinic acid, a key intermediate in

pharmaceutical synthesis. Designed for researchers, scientists, and drug development

professionals, this document delves into the theoretical fragmentation pathways under Electron

Ionization (EI), compares them with experimental data from a closely related analogue, and

provides a detailed protocol for experimental validation. Our approach emphasizes the causal

logic behind fragmentation, ensuring a deep, actionable understanding for confident structural

elucidation.

Introduction: The Significance of 5-Bromo-4-
methylnicotinic Acid
5-Bromo-4-methylnicotinic acid (MW: 215.04 g/mol , Monoisotopic Mass: 214.95819 Da) is a

substituted pyridinecarboxylic acid derivative.[1] Compounds of this class are pivotal building

blocks in the synthesis of various biologically active molecules. Understanding their structure

and fragmentation behavior is critical for reaction monitoring, impurity profiling, and metabolite

identification. Mass spectrometry stands as a primary analytical tool for this purpose, offering

unparalleled sensitivity and structural information. This guide will elucidate the characteristic

fragmentation signature of this molecule, providing a benchmark for its identification.
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Electron Ionization is a hard ionization technique that imparts significant energy into the analyte

molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum

serves as a molecular fingerprint. The fragmentation of 5-Bromo-4-methylnicotinic acid is

governed by the interplay of its three key structural features: the carboxylic acid group, the

bromine atom, and the pyridine ring with its methyl substituent.

The Molecular Ion Peak (M⁺˙)
A key feature of any brominated compound is the presence of a characteristic isotopic pattern

for any fragment containing bromine.[3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with

near-equal natural abundance (~50.7% and 49.3%, respectively).[3] Consequently, the

molecular ion of 5-Bromo-4-methylnicotinic acid will appear as a pair of peaks of almost

equal intensity, two mass units apart.

[M]⁺˙ at m/z 215: Corresponding to the molecule containing the ⁷⁹Br isotope (C₇H₆⁷⁹BrNO₂).

[M+2]⁺˙ at m/z 217: Corresponding to the molecule containing the ⁸¹Br isotope

(C₇H₆⁸¹BrNO₂).

The presence of this distinctive M/M+2 doublet is the first and most definitive indicator of a

monobrominated compound.[4]

Primary Fragmentation Pathways
The initial fragmentation events are typically driven by the loss of the most labile groups. For

carboxylic acids, this involves cleavage of the bonds adjacent to the carbonyl group.[5]

Loss of a Hydroxyl Radical (•OH): A common pathway for carboxylic acids is the alpha-

cleavage leading to the loss of a hydroxyl radical (17 Da).[5] This results in a stable acylium

ion.

[M - OH]⁺ at m/z 198/200: This fragment retains the bromine atom and will therefore also

appear as a 1:1 doublet.

Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost (45 Da),

leading to the fragmentation of the C-C bond between the ring and the carboxyl group.[5]
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[M - COOH]⁺ at m/z 170/172: This represents the 5-bromo-4-methylpyridine cation, which

will also exhibit the characteristic bromine isotope pattern.

Decarboxylation (Loss of CO₂): Following an initial rearrangement, the molecule can lose

carbon dioxide (44 Da).

[M - CO₂]⁺˙ at m/z 171/173: This radical cation corresponds to a bromomethyl-substituted

pyridine.

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can undergo

homolytic cleavage, resulting in the loss of a bromine radical (79 or 81 Da).[3]

[M - Br]⁺ at m/z 136: This fragment, 4-methylnicotinic acid cation, will appear as a single

peak as the isotopic signature is lost with the bromine atom.

The workflow below illustrates these primary fragmentation pathways originating from the

molecular ion.

[C₇H₆BrNO₂]⁺˙
m/z 215/217

[M - OH]⁺
m/z 198/200

 - •OH (17 Da)

[M - COOH]⁺
m/z 170/172

 - •COOH (45 Da)

[M - Br]⁺
m/z 136

 - •Br (79/81 Da)

[M - CO₂]⁺˙
m/z 171/173

 - CO₂ (44 Da)

Click to download full resolution via product page

Caption: Primary EI fragmentation pathways of 5-Bromo-4-methylnicotinic acid.

Comparative Analysis: 5-Bromo-4-methylnicotinic
Acid vs. 5-Bromonicotinic Acid
To substantiate our theoretical predictions, we can compare them with available experimental

data for a close structural analogue, 5-Bromonicotinic acid (C₆H₄BrNO₂).[6][7] This compound

lacks the methyl group at the 4-position. By observing its known fragmentation and accounting
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for the mass difference of the methyl group (14 Da), we can increase confidence in our

predictions for the target molecule.

Fragmentation
Event

5-Bromonicotinic
Acid (Experimental
m/z)[7]

5-Bromo-4-
methylnicotinic
Acid (Predicted
m/z)

Mass Shift (Da)

Molecular Ion [M]⁺˙ 201 / 203 215 / 217 +14

Loss of •OH [M-17]⁺ 184 / 186 198 / 200 +14

Loss of •COOH [M-

45]⁺
156 / 158 170 / 172 +14

Loss of •Br [M-Br]⁺ 122 136 +14

Loss of •Br & CO [M-

Br-CO]⁺
94 108 +14

Pyridine Ring

Fragment [C₅H₄N]⁺
76

76 (or 90 for

methylpyridine)
Variable

This comparative table demonstrates a logical and consistent shift in fragment masses

corresponding to the addition of a methyl group. The core fragmentation mechanisms—loss of

hydroxyl, carboxyl, and bromine—remain the same, highlighting a predictable fragmentation

pattern for this class of compounds.

Secondary Fragmentation and Ring Cleavage
The primary fragment ions can undergo further fragmentation, providing additional structural

information. For instance, the acylium ion formed by the loss of •OH can subsequently lose

carbon monoxide (CO).
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[M - OH]⁺
m/z 198/200

[M - OH - CO]⁺
(Same as [M - COOH]⁺)

m/z 170/172

 - CO (28 Da)

[M - COOH]⁺
m/z 170/172

Click to download full resolution via product page

Caption: Secondary fragmentation of the [M-OH]⁺ ion.

The fragment at m/z 170/172, representing the 5-bromo-4-methylpyridine cation, is expected to

be relatively stable. However, it can further fragment by losing a hydrogen cyanide (HCN)

molecule (27 Da), a characteristic fragmentation for pyridine rings, or by cleavage of the methyl

group.

Proposed Experimental Protocol: GC-MS Analysis
This section provides a standardized protocol for acquiring the EI mass spectrum of 5-Bromo-
4-methylnicotinic acid. The trustworthiness of this protocol lies in its use of standard, well-

established GC-MS practices.

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum of 5-Bromo-4-
methylnicotinic acid.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g.,

Agilent GC-MSD, Thermo ISQ, or equivalent).

Capillary GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25

mm ID x 0.25 µm film thickness.

Reagents and Materials:
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5-Bromo-4-methylnicotinic acid standard.

High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade).

Helium (99.999% purity) as carrier gas.

Methodology:

Sample Preparation:

Prepare a 1 mg/mL stock solution of 5-Bromo-4-methylnicotinic acid in methanol.

Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis. Rationale:

This concentration range is typically sufficient to produce a strong signal without

overloading the detector or column.

GC Parameters:

Inlet Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the

analyte without thermal degradation.

Injection Volume: 1 µL.

Injection Mode: Splitless (or split 10:1, depending on concentration). Rationale: Splitless

mode is preferred for higher sensitivity with dilute samples.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: 15 °C/min to 280 °C.

Final hold: Hold at 280 °C for 5 minutes. Rationale: This program allows for good

separation from solvent and potential impurities while ensuring the analyte elutes in a

reasonable time with good peak shape.
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MS Parameters:

Ion Source: Electron Ionization (EI).

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which generates

reproducible fragmentation patterns found in spectral libraries.

Mass Scan Range: m/z 40 - 350. Rationale: This range comfortably covers the molecular

ion and all expected major fragments.

Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from

entering the MS source, which would saturate the detector and reduce filament lifetime.

Data Analysis:

Identify the chromatographic peak for 5-Bromo-4-methylnicotinic acid.

Extract the mass spectrum corresponding to this peak.

Analyze the spectrum for the key features described in this guide: the M/M+2 molecular

ion pair at m/z 215/217 and the primary fragment ions at m/z 198/200, 170/172, and 136.

Conclusion
The mass spectral fragmentation of 5-Bromo-4-methylnicotinic acid is highly predictable and

informative. The definitive M/M+2 isotopic signature at m/z 215/217 provides unambiguous

evidence of a monobrominated compound. Key fragmentation pathways, driven by the

carboxylic acid moiety, include the loss of •OH (m/z 198/200) and •COOH (m/z 170/172). These

characteristic losses, combined with the potential loss of the bromine atom itself (to yield m/z

136), create a unique fingerprint for confident identification. This guide provides a robust

theoretical framework and a practical experimental protocol to aid researchers in their analytical

endeavors with this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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